molecular formula C27H26N2O6 B2990879 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide CAS No. 1207057-56-4

3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide

Cat. No.: B2990879
CAS No.: 1207057-56-4
M. Wt: 474.513
InChI Key: ZYVLGHPPPKOSCG-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide: is a complex organic compound featuring multiple methoxy groups and a quinoline moiety

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization with methoxy groups. Common reagents used in these reactions include methoxybenzaldehyde, aniline derivatives, and various catalysts to facilitate the formation of the quinoline structure.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and quinoline ring play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.

Comparison with Similar Compounds

    3,4,5-trimethoxybenzaldehyde: Used as an intermediate in pharmaceutical synthesis.

    3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-trimethoxybenzoic acid: Utilized in the synthesis of various organic compounds.

Uniqueness: 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide is unique due to its combination of methoxy groups and a quinoline ring, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-31-19-9-6-16(7-10-19)22-15-23(32-2)20-14-18(8-11-21(20)29-22)28-27(30)17-12-24(33-3)26(35-5)25(13-17)34-4/h6-15H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLGHPPPKOSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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